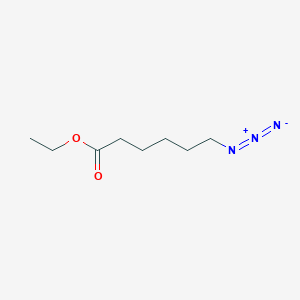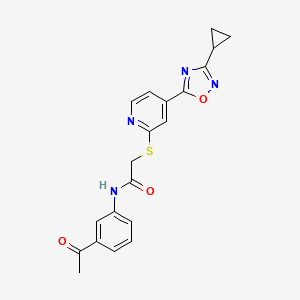
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C12H13N5O2S and its molecular weight is 291.33. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis and Chemical Behavior : A study by Farouk et al. (2021) describes the synthesis of a related dihydropyrimidine compound and explores its chemical reactivity. This research provides insights into the methods of synthesizing and manipulating dihydropyrimidine derivatives for various applications in chemistry and drug development (Farouk, Ibrahim, & El-Gohary, 2021).
Biological Evaluation
Novel Dihydropyrimidine and Hydroxamic Acid Hybrids : Mamidala et al. (2021) designed and synthesized novel dihydropyrimidine-hydroxamic acid hybrids, which were evaluated for their potential as inhibitors against Helicobacter pylori urease. This study highlights the potential medicinal applications of dihydropyrimidine derivatives (Mamidala, Bhimathati, & Vema, 2021).
Antitumor Agents : Research by Gangjee et al. (2005) explored the synthesis of dihydropyrimidine derivatives as potential dual inhibitors for dihydrofolate reductase and thymidylate synthase, demonstrating their application in antitumor therapy (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Antimicrobial Activities : Bondock et al. (2008) synthesized new heterocycles incorporating a dihydropyrimidine moiety and evaluated their antimicrobial properties. This study underlines the potential use of such compounds in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Molecular Structure and Properties
- Crystal Structure Analysis : A study by Trilleras et al. (2008) focused on the crystal structures of several dihydropyrimidine derivatives. Understanding the molecular structure of these compounds is crucial for their application in drug design and other scientific fields (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c13-9-4-10(18)17-12(16-9)20-7-11(19)15-6-8-2-1-3-14-5-8/h1-5H,6-7H2,(H,15,19)(H3,13,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDDTQYSUBWHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)
![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2469574.png)
![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2469577.png)







![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469589.png)

![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)